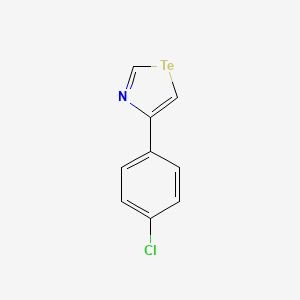
4-(4-Chlorophenyl)-1,3-tellurazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1,3-tellurazole is an organotellurium compound characterized by the presence of a tellurium atom within a heterocyclic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,3-tellurazole typically involves the reaction of 4-chlorophenylhydrazine with tellurium tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetonitrile. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,3-tellurazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include tellurium dioxide derivatives, reduced tellurium compounds, and substituted chlorophenyl derivatives .
Scientific Research Applications
4-(4-Chlorophenyl)-1,3-tellurazole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,3-tellurazole involves its interaction with cellular components at the molecular level. The compound can interact with proteins and enzymes, potentially inhibiting their activity. It may also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of 4-(4-Chlorophenyl)-1,3-tellurazole.
4-Chlorophenylacetylene: Another chlorophenyl derivative with different chemical properties.
Thiazoles: Compounds with a similar heterocyclic structure but containing sulfur instead of tellurium.
Uniqueness
This compound is unique due to the presence of tellurium, which imparts distinct chemical and physical properties.
Properties
CAS No. |
114750-17-3 |
|---|---|
Molecular Formula |
C9H6ClNTe |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,3-tellurazole |
InChI |
InChI=1S/C9H6ClNTe/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H |
InChI Key |
NTCLGLWGLDKLKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C[Te]C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















